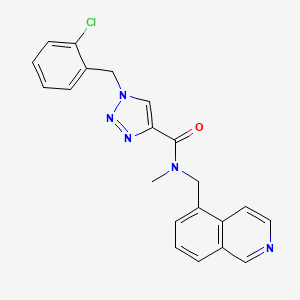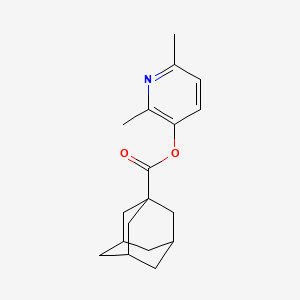![molecular formula C16H17ClO3 B5001935 1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5001935.png)
1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep processes, including Williamson ether synthesis, palladium-catalyzed cross-coupling, and protective group manipulation. For example, the synthesis of acetylene-terminated monomers, which share some structural features with the compound of interest, was achieved through a sequence involving a Williamson reaction, palladium-catalyzed cross-coupling, and removal of protecting groups, yielding products suitable for further studies such as catalyzed cure analyses (Douglas & Overend, 1994).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic methods and crystallographic studies. For instance, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, a compound with a similar methoxyphenoxy group, was determined, highlighting the dihedral angles between benzene rings and the orientation of methoxy groups, which are crucial for understanding the compound's reactivity and interactions (Schäfer et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate their potential for forming various derivatives and participating in complex reaction mechanisms. For example, photo-reorganization studies of certain chloro-substituted compounds have led to the formation of novel organic structures, indicating the versatile reactivity of chloro and methoxyphenoxy groups under specific conditions (Dalai et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points and crystallization behavior, are influenced by the molecular structure and substituent effects. For compounds with chloro and methoxy groups, these properties have been studied to understand their stability, solubility, and suitability for various applications. An example includes the investigation of melting points and crystalline structures, providing insights into the compound's behavior in solid-state (Wiedenfeld et al., 2004).
Chemical Properties Analysis
Chemical properties, such as reactivity towards electrophiles, nucleophiles, and participation in catalytic cycles, are central to understanding the compound's potential applications. Studies on similar compounds, involving palladium-catalyzed reactions, have shed light on the mechanistic aspects and the influence of substituents on reaction outcomes, indicating the versatile chemistry of compounds bearing chloro and methoxyphenoxy groups (Massacret et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research involving this compound would likely depend on its potential applications. For example, if this compound were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
Eigenschaften
IUPAC Name |
1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-14-7-9-16(10-8-14)20-12-2-11-19-15-5-3-13(17)4-6-15/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHKKJAYSIPABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5001852.png)
![N~2~-(2-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001859.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5001863.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5001874.png)
![3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5001878.png)

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5001897.png)
![butyl 3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5001918.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5001922.png)
![5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5001927.png)
![2-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol](/img/structure/B5001932.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B5001950.png)
![1-(benzylthio)-4-cyclohexyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5001957.png)